

# Regulatory Deep Dive: Methyl Anthranilate in Food and Cosmetics

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An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Methyl anthranilate, a naturally occurring ester with a characteristic grape-like aroma, is a widely utilized ingredient in both the food and cosmetic industries. Its regulatory status, however, is nuanced and varies by application and jurisdiction, largely influenced by its safety profile. This technical guide provides a comprehensive overview of the current regulatory landscape for methyl anthranilate in key markets, including the United States and the European Union. It delves into the permitted concentration levels, toxicological data from key safety assessments, and detailed experimental protocols relevant to its evaluation. Particular attention is given to the distinction between methyl anthranilate and its N-methylated derivative, methyl-N-methylanthranilate, which is subject to more stringent regulations in cosmetics due to phototoxicity concerns.

# **Regulatory Status in Food**

In the realm of food, **methyl anthranilate** is primarily used as a flavoring agent. Its regulatory standing is well-established in major markets, reflecting a consensus on its safety for consumption at specified levels.

#### **United States**



In the United States, **methyl anthranilate** is classified as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for its intended use as a synthetic flavoring substance.[1][2] This status is codified in the Code of Federal Regulations under 21 CFR 182.60.[1][2][3] The Flavor and Extract Manufacturers Association (FEMA) has assigned **methyl anthranilate** the number 2682, further solidifying its standing as a safe flavoring ingredient.[4][5][6]

## **European Union**

In the European Union, **methyl anthranilate** is also authorized for use as a flavoring substance in food and is listed in the Union list of flavouring substances.

#### **International Standards**

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of **methyl anthranilate** and established a conditional Acceptable Daily Intake (ADI) of 0-1.5 mg/kg of body weight.[7][8] This recommendation is based on short-term toxicity studies and data demonstrating its ready hydrolysis into methanol and anthranilic acid, both of which are readily metabolized.[7]

Table 1: Regulatory Status and Identification of Methyl Anthranilate in Food

Jurisdiction/Body	Regulation/Identifier	Status
United States (FDA)	21 CFR 182.60	Generally Recognized as Safe (GRAS)
FEMA	No. 2682	GRAS
JECFA	No. 1534	ADI: 0-1.5 mg/kg bw

Table 2: Typical Use Levels of Methyl Anthranilate in Food Categories



Food Category	Typical Use Level (ppm)
Beverages, non-alcoholic	16
Ice cream, ices	29
Candy	46
Baked goods	53
Gelatins, puddings	20
Chewing gum	230

# **Regulatory Status in Cosmetics**

The use of **methyl anthranilate** in cosmetics is primarily as a fragrance ingredient. The regulatory landscape for this application is more complex, with a critical distinction made between **methyl anthranilate** and methyl-N-methylanthranilate (M-N-MA).

#### **United States**

The FDA does not have specific regulations for **methyl anthranilate** in cosmetics. With the exception of color additives, cosmetic ingredients do not require premarket approval. However, it is the manufacturer's responsibility to ensure that the product is safe for its intended use.

## **European Union**

The EU Cosmetics Regulation (EC) No 1223/2009 does not list **methyl anthranilate** in its Annexes of prohibited or restricted substances. It can be used as a fragrance ingredient.

However, its derivative, methyl-N-methylanthranilate (M-N-MA), is restricted due to its phototoxic potential. The Scientific Committee on Consumer Safety (SCCS) has issued opinions leading to the inclusion of M-N-MA in Annex III of the Cosmetics Regulation.

Table 3: Restrictions for Methyl-N-methylanthranilate (M-N-MA) in Cosmetics in the EU



Product Type	Maximum Concentration	Additional Restrictions
Leave-on products	0.1%	Not to be used in sunscreen products and products marketed for exposure to natural or artificial UV light.
Rinse-off products	0.2%	-

Furthermore, for M-N-MA, there are stipulations that it should not be used with nitrosating agents, the maximum nitrosamine content should be less than 50  $\mu$ g/kg, and it should be stored in nitrite-free containers.[9][10][11]

## **International Fragrance Association (IFRA)**

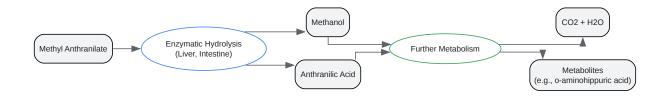
The International Fragrance Association (IFRA) has also set standards for the use of methyl-N-methylanthranilate in fragrance compounds due to its phototoxicity. These standards recommend concentration limits for different product categories.

## **Toxicological Profile and Safety Assessment**

The safety of **methyl anthranilate** has been evaluated through various toxicological studies.

#### Metabolism

**Methyl anthranilate** is readily metabolized in the body. It undergoes enzymatic hydrolysis in the liver and small intestine to form methanol and anthranilic acid.[7] Both of these metabolites are then further processed through well-established metabolic pathways.[7]



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#### Metabolism of **Methyl Anthranilate**

## **Acute Toxicity**

Acute oral toxicity studies in rats have been conducted to determine the potential for toxicity from a single dose.

#### **Dermal Irritation and Sensitization**

Studies have shown that **methyl anthranilate** can cause moderate skin irritation in rabbits.[10] However, it did not cause dermal sensitization in laboratory tests.[12]

## **Phototoxicity**

While **methyl anthranilate** itself is not a significant concern for phototoxicity, its N-methylated derivative, methyl-N-methylanthranilate, is a known phototoxic agent. This has led to the stringent regulations on its use in cosmetic products that are applied to sun-exposed skin.

## Carcinogenicity

Bioassays for carcinogenicity have been conducted on anthranilic acid, a metabolite of **methyl anthranilate**. These studies in rats and mice did not show an increase in tumor incidence compared to control groups.[7]

## **Experimental Protocols**

The following sections provide an overview of the methodologies for key toxicological assessments based on OECD guidelines.

## **Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)**

This method is used to assess the acute oral toxicity of a substance.

- Sighting Study: A single animal is dosed at a specific starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.
- Main Study: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using a series of fixed doses (5, 50, 300, 2000 mg/kg).

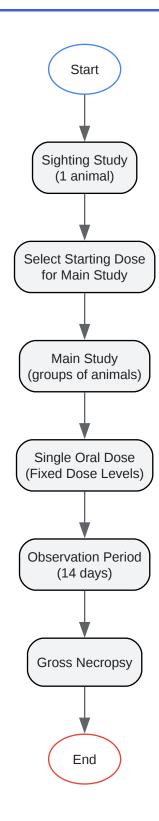
## Foundational & Exploratory





- Dosing: The test substance is administered as a single oral dose by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.





OECD 420 Experimental Workflow

## **Acute Dermal Irritation/Corrosion (OECD 404)**



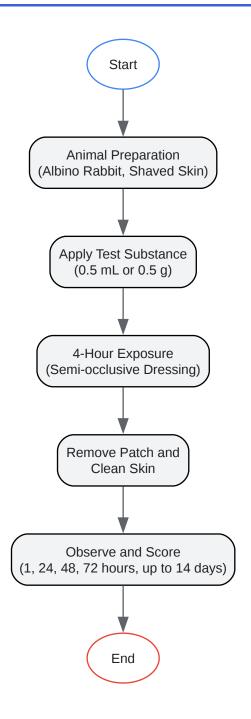




This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Animal Model: Albino rabbits are typically used.
- Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).
- Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
- Scoring: Dermal reactions are scored based on a standardized grading system.





OECD 404 Experimental Workflow

# Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

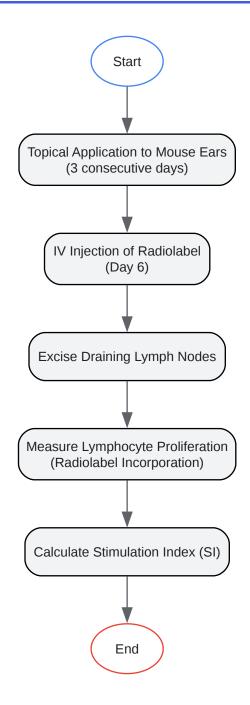
#### Foundational & Exploratory





- Animal Model: Mice are used as the test system.
- Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.
- Proliferation Measurement: On day 6, a radiolabeled substance (e.g., <sup>3</sup>H-methyl thymidine) is injected intravenously.
- Lymph Node Excision: The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.
- Stimulation Index (SI): The SI is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive response.





OECD 429 Experimental Workflow

## In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro test is used to identify the phototoxic potential of a substance.

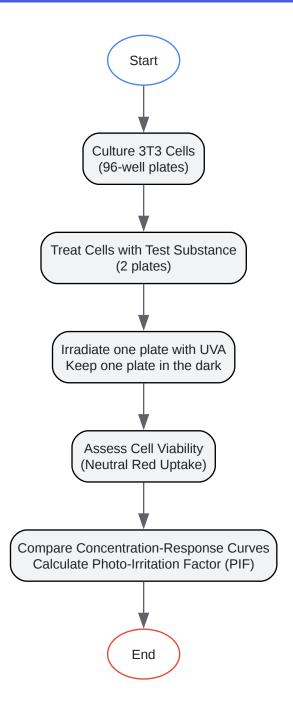
## Foundational & Exploratory





- Cell Culture: Balb/c 3T3 cells are cultured in 96-well plates.
- Treatment: Cells are treated with various concentrations of the test substance in two separate plates.
- Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar radiation (UVA), while the other plate is kept in the dark.
- Viability Assessment: Cell viability is determined using the neutral red uptake (NRU) assay.
- Comparison: The concentration-response curves of the irradiated and non-irradiated cells
  are compared to determine the photo-irritation factor (PIF). A PIF ≥ 5 is indicative of
  phototoxic potential.





OECD 432 Experimental Workflow

## Conclusion

The regulatory status of **methyl anthranilate** is well-defined in the food industry, where it is widely accepted as a safe flavoring agent under GRAS status in the US and with an established ADI by JECFA. In the cosmetics sector, while **methyl anthranilate** itself is not heavily restricted, its N-methylated counterpart, methyl-N-methylanthranilate, is subject to



significant limitations in the EU due to its phototoxic properties. This underscores the importance for researchers and product developers to be precise in the identification and use of these ingredients. A thorough understanding of the toxicological profile and adherence to established safety testing protocols are paramount for ensuring consumer safety and regulatory compliance.

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